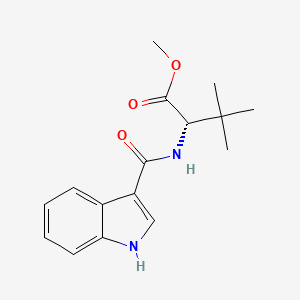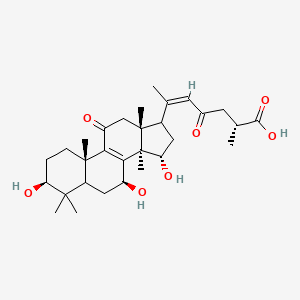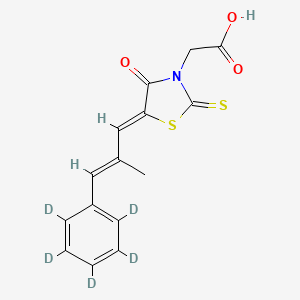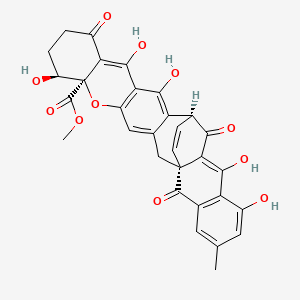
Dipyridamole-d16
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipyridamole-d16 is a deuterium-labeled derivative of Dipyridamole, a well-known phosphodiesterase inhibitor. This compound is primarily used as an internal standard for the quantification of Dipyridamole in various analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The deuterium labeling enhances the compound’s stability and allows for more accurate quantification in research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dipyridamole-d16 involves the incorporation of deuterium atoms into the Dipyridamole molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure the efficient incorporation of deuterium atoms. The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity and isotopic labeling .
Chemical Reactions Analysis
Types of Reactions: Dipyridamole-d16 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deuterated alcohols or amines .
Scientific Research Applications
Dipyridamole-d16 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of Dipyridamole in complex mixtures.
Biology: Employed in studies involving the metabolism and pharmacokinetics of Dipyridamole.
Medicine: Utilized in pharmacological research to investigate the effects of Dipyridamole on various biological pathways.
Industry: Applied in the development of new pharmaceutical formulations and quality control processes
Mechanism of Action
Dipyridamole-d16, like its non-deuterated counterpart, inhibits phosphodiesterase enzymes, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP inhibits platelet aggregation and promotes vasodilation. The compound also blocks the uptake and metabolism of adenosine by erythrocytes and vascular endothelial cells, further enhancing its antiplatelet and vasodilatory effects .
Comparison with Similar Compounds
Dipyridamole: The non-deuterated version of Dipyridamole-d16, widely used as a phosphodiesterase inhibitor.
Roflumilast: Another phosphodiesterase inhibitor with similar applications in treating inflammatory conditions.
Theophylline: A methylxanthine derivative that also inhibits phosphodiesterase but has different pharmacokinetic properties
Uniqueness of this compound: The primary uniqueness of this compound lies in its deuterium labeling, which enhances its stability and allows for more precise quantification in analytical methods. This makes it a valuable tool in research applications where accurate measurement of Dipyridamole is essential .
Properties
Molecular Formula |
C24H40N8O4 |
|---|---|
Molecular Weight |
520.7 g/mol |
IUPAC Name |
2-[[2-[bis(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]-1,1,2,2-tetradeuterioethanol |
InChI |
InChI=1S/C24H40N8O4/c33-15-11-31(12-16-34)23-26-20-19(21(27-23)29-7-3-1-4-8-29)25-24(32(13-17-35)14-18-36)28-22(20)30-9-5-2-6-10-30/h33-36H,1-18H2/i11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2 |
InChI Key |
IZEKFCXSFNUWAM-BBMWYBCUSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)N(C1=NC2=C(C(=N1)N3CCCCC3)N=C(N=C2N4CCCCC4)N(C([2H])([2H])C([2H])([2H])O)C([2H])([2H])C([2H])([2H])O)C([2H])([2H])C([2H])([2H])O |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-[(4-hydroxy-5,6-dimethyl-2-oxopyran-3-yl)methyl]-1,4a-dimethyl-6-methylidene-1-(4-methylpent-3-enyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-yl] acetate](/img/structure/B10820600.png)
![(1R,9S,14E)-14-(1H-imidazol-5-ylmethylidene)-2,11-dimethoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione](/img/structure/B10820601.png)





![(E,2R)-2-methyl-4-oxo-6-[(3S,7S,10S,13R,14R,15S,17R)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-5-enoic acid](/img/structure/B10820636.png)




![cyclo[DL-Ala-DL-Val-ObAla(3-hex-2-yl)-Gly-DL-Val-DL-Leu]](/img/structure/B10820693.png)
